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molecular formula C14H15NO4 B8713855 3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid

3-(2,6-dioxo-3-phenyl-3-piperidinyl)propanoic acid

Cat. No. B8713855
M. Wt: 261.27 g/mol
InChI Key: RUDAOHVODORPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985888

Procedure details

Two hundred (200) grams (0.76 M) of 3-phenyl-2,6-dioxopiperidine-3-propionic acid, prepared by the method of Koelsch, J. Org. Chem., 25, 164 (1960), and 500 ml of concentrated sulfuric acid were heated on a steam bath with stirring for 1.5 hours. The mixture was cooled to room temperature and poured over crushed ice with stirring. The light tan colored precipitate which separated was water washed and filtered. This material was combined with a second crop which separated on standing and both were stirred in water and treated with five percent sodium carbonate solution until just alkaline. The precipitate was collected and water washed. The precipitate was recrystallized from acetone to give a total of 144.6 grams (82.4%) of 2,3-dihydrospiro-[naphthalene-1(4H), 3'-piperidine]-2',4,6'-trione, melting point 198°-200° C.
[Compound]
Name
( 200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH2:15][CH2:16][C:17]([OH:19])=O)[CH2:12][CH2:11][C:10](=[O:13])[NH:9][C:8]2=[O:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>S(=O)(=O)(O)O>[NH:9]1[C:10](=[O:13])[CH2:11][CH2:12][C:7]2([C:1]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:17](=[O:19])[CH2:16][CH2:15]2)[C:8]1=[O:14]

Inputs

Step One
Name
( 200 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(NC(CC1)=O)=O)CCC(=O)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The light tan colored precipitate which separated
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
separated on standing
STIRRING
Type
STIRRING
Details
both were stirred in water
ADDITION
Type
ADDITION
Details
treated with five percent sodium carbonate solution until just alkaline
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
The precipitate was recrystallized from acetone

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1C(C2(CCC1=O)CCC(C1=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 144.6 g
YIELD: PERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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